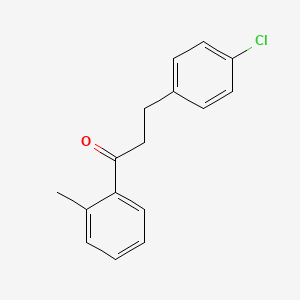

3-(4-Chlorophenyl)-2'-methylpropiophenone

Description

3-(4-Chlorophenyl)-2'-methylpropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group attached to the ketone-bearing propanone backbone and a methyl substituent at the 2' position of the aromatic ring. Its molecular formula is C₁₆H₁₅ClO, with a molecular weight of 258.74 g/mol.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWCSWRFFHXVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644461 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-58-1 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 4-chlorobenzene with 2’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Amines, thiols, or other substituted aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-2’-methylpropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 3-(4-Chlorophenyl)-2'-methylpropiophenone:

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group increases electrophilic deactivation, reducing reactivity in substitution reactions compared to methoxy derivatives. This enhances stability but may limit direct aromatic functionalization .

- Electron-Donating Groups (e.g., OCH₃): Methoxy substituents activate the ring toward electrophilic attack, making these analogs more reactive in further synthetic modifications .

- Halogen vs.

Physical and Chemical Properties

While explicit data (e.g., melting points) for 3-(4-Chlorophenyl)-2'-methylpropiophenone are unavailable in the provided evidence, trends can be inferred:

- Solubility: The chloro derivative is expected to exhibit lower solubility in polar solvents (e.g., water) compared to methoxy analogs due to reduced hydrogen-bonding capacity.

- Boiling Point: Higher molecular weight and chlorine’s electronegativity likely result in a higher boiling point than 4'-Methylpropiophenone (148.20 g/mol) .

Biological Activity

3-(4-Chlorophenyl)-2'-methylpropiophenone, also known by its CAS number 898787-58-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Characteristics

The molecular formula of 3-(4-Chlorophenyl)-2'-methylpropiophenone is C17H17ClO, with a molecular weight of approximately 272.78 g/mol. The structure includes a chloro group at the para position of the phenyl ring and a methyl group at the 2' position of the propiophenone backbone. These structural features are crucial for its biological activity.

Key Features:

- Chloro Group: Enhances lipophilicity and may influence receptor binding.

- Methyl Group: Contributes to the compound's overall stability and reactivity.

Research indicates that 3-(4-Chlorophenyl)-2'-methylpropiophenone may exert its biological effects through several mechanisms:

- Antineoplastic Activity: Similar compounds have shown potential in inhibiting tumor growth by affecting cell cycle regulation and inducing apoptosis.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, altering pharmacokinetics in drug metabolism.

Study 1: Cytotoxicity Assessment

A study conducted on various human cancer cell lines demonstrated that 3-(4-Chlorophenyl)-2'-methylpropiophenone exhibited significant cytotoxic effects. The results included:

- IC50 Values: Ranged from 10 µM to 20 µM across different cell lines.

- Mechanism: Induction of apoptosis was confirmed through Annexin V/PI staining assays.

Study 2: Enzyme Interaction Analysis

Another study focused on enzyme interactions revealed that the compound acts as a competitive inhibitor for certain carboxylesterases. Key findings included:

- Inhibition Constants (Ki): Determined to be in the low micromolar range.

- Selectivity: Demonstrated preferential inhibition towards human intestinal carboxylesterase (hiCE).

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(4-Chlorophenyl)-2'-methylpropiophenone, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity | Key Differences |

|---|---|---|---|

| 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Moderate cytotoxicity | Variations in biological activity |

| 1-(3,4-Dimethylphenyl)-2-chloropropan-1-one | Different functional group positioning | Low cytotoxicity | May exhibit different reactivity |

| 4'-Chloro-3-(3-methylphenyl)propiophenone | Different methyl substitution on phenyl ring | High enzyme inhibition | Altered physical properties |

This table illustrates how structural modifications can lead to significant differences in biological behavior and potential applications.

Case Studies and Research Findings

Recent studies have expanded on the potential applications of 3-(4-Chlorophenyl)-2'-methylpropiophenone in various fields:

- Antimicrobial Properties: Investigations into its antimicrobial activity have shown promising results against several bacterial strains, indicating potential use in developing new antibiotics.

- Therapeutic Applications: As a precursor for new therapeutic agents, this compound is being studied for its role in synthesizing more complex molecules with enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.